4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide
Description
4-(4-Fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide is a structurally complex molecule featuring a 4-fluorophenyl sulfonyl group linked to a butanamide chain, which is further connected to a fused dioxino-benzothiazole heterocyclic system. The benzothiazol-2-ylidene core suggests tautomeric or resonance stabilization, which may influence its reactivity or binding interactions.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S2/c1-23-15-11-16-17(28-9-8-27-16)12-18(15)29-20(23)22-19(24)3-2-10-30(25,26)14-6-4-13(21)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIQXJVFAFUXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Dioxino Group: The dioxino group can be introduced via a reaction with an appropriate diol under acidic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Sulfonylation: The sulfonyl group can be added using a sulfonyl chloride reagent in the presence of a base.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.
Industry: The compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with three classes of structurally related molecules:
Triazole-thiones (Compounds [7–9] from ) : These derivatives feature a 1,2,4-triazole-3-thione core substituted with fluorophenyl and sulfonamide groups.
Thiazole-based sulfonamides () : A thiazole-linked sulfonamide with a butanamide chain.
Hydrazinecarbothioamides (Compounds [4–6] from ) : Precursors to triazole-thiones, containing a C=S group.
Spectral Comparisons
- IR Spectroscopy: The target compound’s amide group would exhibit C=O stretching (~1660–1680 cm⁻¹) and N-H stretches (~3150–3300 cm⁻¹), similar to hydrazinecarbothioamides [4–6] . Unlike triazole-thiones [7–9], which lack C=O bands, the target compound retains the amide C=O. Sulfonyl S=O stretches (~1150–1350 cm⁻¹) are common across all sulfonyl-containing analogs .
- NMR: The fluorophenyl group in the target compound would show distinct ¹⁹F and aromatic ¹H/¹³C signals, comparable to analogs in . The dioxino-benzothiazole system would introduce unique splitting patterns due to fused ring anisotropy.
Biological Activity
The compound 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide represents a class of biologically active molecules with potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.481 g/mol. Its structure includes a sulfonamide moiety and a fluorinated phenyl group, which are known to influence its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells by covalently binding to cytochrome P450 enzymes (CYPs), leading to DNA adduct formation and subsequent apoptosis .
The mechanism underlying the antiproliferative activity involves the metabolism of these compounds by CYP enzymes. For example, studies have demonstrated that fluorinated derivatives can selectively induce the expression of CYP1A1 in sensitive cancer cells while having minimal effects on resistant cell lines . This selective activation suggests a targeted approach to cancer therapy.
Study 1: Antiproliferative Activity
In a study involving the evaluation of fluorinated benzothiazoles, one compound demonstrated potent antiproliferative effects without exhibiting a biphasic dose-response relationship. This characteristic is crucial for drug development as it simplifies the therapeutic index and enhances predictability in clinical settings .
| Compound Name | Activity | Mechanism |
|---|---|---|
| 5F 203 | Potent antiproliferative | Induces CYP1A1 expression |
| DF 203 | Moderate antiproliferative | Metabolized by CYPs |
Study 2: Enzyme Inhibition
Another investigation highlighted the role of This compound as a potential inhibitor of CYP enzymes. The compound's interaction with CYP3A4 was particularly noted for its implications in drug-drug interactions. In vitro studies indicated that this compound could inhibit CYP3A4 activity at concentrations relevant for therapeutic use .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured during the process?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the benzothiazole-dioxine core and sulfonylbutanamide side chain. Reagents like potassium carbonate (for coupling) and solvents such as dimethylformamide (DMF) are critical . Purity assurance requires iterative purification via column chromatography and analytical techniques like HPLC, with monitoring at each step to confirm intermediate integrity .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide carbonyl groups (δ 165–175 ppm in ¹³C). Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C=N/C=O vibrations (~1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, with ESI-MS preferred for intact ion detection .
Q. What functional group transformations are feasible, and which reagents are effective?
The sulfonyl group is stable under acidic/basic conditions but can undergo nucleophilic substitution with thiols or amines. The benzothiazole moiety may react with electrophiles (e.g., bromine in acetic acid). Reductive agents like lithium aluminum hydride (LiAlH₄) can reduce amides, while oxidizing agents (e.g., KMnO₄) modify thioether linkages .
Advanced Research Questions
Q. How can computational modeling predict electronic properties or reactivity, and what experimental validations are necessary?
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvation models (e.g., COSMO-RS) assess solubility. Experimental validation involves comparing predicted UV-Vis spectra (TD-DFT) with experimental data and kinetic studies to confirm reaction pathways .
Q. What strategies resolve contradictory data on tautomerism or stereochemical outcomes?
For tautomerism (e.g., thione-thiol equilibria), use variable-temperature NMR to observe proton exchange or IR to detect S-H stretches (~2500 cm⁻¹). X-ray crystallography provides definitive stereochemical confirmation. Cross-validate with 2D NMR (NOESY) to assess spatial proximity .
Q. How can Design of Experiments (DoE) optimize synthesis conditions?
Apply factorial design to variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) models interactions between factors. For example, used DoE in flow chemistry to maximize diazomethane yield, which can be adapted for coupling steps .
Q. What integrated approaches elucidate biological mechanisms of action?
Combine in silico molecular docking (AutoDock Vina) to predict target binding (e.g., kinase or protease active sites) with in vitro assays (fluorescence polarization for binding affinity, enzymatic inhibition assays). Surface Plasmon Resonance (SPR) quantifies binding kinetics, while CRISPR-Cas9 gene editing validates target relevance .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis .
- Data Contradictions : Use orthogonal methods (e.g., HPLC-MS alongside NMR) to resolve purity vs. structural anomalies .
- Biological Studies : Include negative controls (e.g., scrambled compounds) to confirm specificity in interaction assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
